molecular formula C14H13BrS B8653550 Benzyl(3-bromo-2-methylphenyl)sulfane

Benzyl(3-bromo-2-methylphenyl)sulfane

Cat. No.: B8653550
M. Wt: 293.22 g/mol
InChI Key: KSGXBGGMDILHQU-UHFFFAOYSA-N
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Description

Benzyl(3-bromo-2-methylphenyl)sulfane is an organosulfur compound with the molecular formula C₁₄H₁₃BrS and a molecular weight of 293.22 g/mol . It features a benzyl group attached via a sulfur atom to a substituted phenyl ring bearing a bromine atom at the para-position and a methyl group at the ortho-position (3-bromo-2-methylphenyl). This compound is commercially available with a purity of 97% and is primarily utilized in synthetic chemistry as a precursor for cross-coupling reactions or functional group transformations . Its structural uniqueness lies in the combination of electron-withdrawing bromine and electron-donating methyl groups, which influence its reactivity and stability.

Properties

Molecular Formula

C14H13BrS

Molecular Weight

293.22 g/mol

IUPAC Name

1-benzylsulfanyl-3-bromo-2-methylbenzene

InChI

InChI=1S/C14H13BrS/c1-11-13(15)8-5-9-14(11)16-10-12-6-3-2-4-7-12/h2-9H,10H2,1H3

InChI Key

KSGXBGGMDILHQU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Br)SCC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfane Compounds

Substituent Effects on Reactivity and Stability

Key Compounds:
  • Benzyl(phenyl)sulfane (C₁₃H₁₂S) : Lacks halogen or alkyl substituents on the phenyl ring.
  • Benzyl(3-bromo-2-ethylphenyl)sulfane (C₁₅H₁₅BrS) : Ethyl substituent replaces the methyl group in the target compound .
  • Benzyl(3-bromo-2-chlorophenyl)sulfane (C₁₃H₁₀BrClS) : Chlorine replaces the methyl group .
Comparative Analysis:
Compound Substituents Molecular Weight (g/mol) Reactivity in Alkenylation Yield/Purity
Benzyl(3-bromo-2-methylphenyl)sulfane 3-Br, 2-CH₃ 293.22 Moderate (predicted) 97% purity
Benzyl(phenyl)sulfane None 200.30 High (61–90% yield) 90–89%
Benzyl(3-bromo-2-ethylphenyl)sulfane 3-Br, 2-C₂H₅ 307.25 Lower (steric hindrance) 97% purity
Benzyl(3-bromo-2-chlorophenyl)sulfane 3-Br, 2-Cl 313.64 Similar to methyl analog Research grade
  • Electronic Effects : The bromine atom (meta to sulfur) withdraws electron density, deactivating the ring toward electrophilic attacks. However, the ortho-methyl group donates electrons via hyperconjugation, creating a balance that may enhance stability while retaining moderate reactivity .

Reactivity in Cross-Coupling and Functionalization

Key Findings:
  • Alkenylation Reactivity : Benzyl(phenyl)sulfane exhibits high reactivity in alkenylation reactions (61–90% yield), while phenyl(3-phenylpropyl)sulfane is inactive due to excessive chain length . The target compound’s bromine and methyl substituents likely position it between these extremes, enabling selective functionalization .
  • Z/E Isomerism : Compounds like Benzyl(styryl)sulfane (3g) exhibit 90:10 Z/E ratios , influenced by steric and electronic factors . The bromine in the target compound may similarly affect isomer distribution in derivatives.

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